Cas no 465514-01-6 (3(2H)-Pyridazinone,4-chloro-5-[(2-furanylmethyl)thio]-2-methyl-)
![3(2H)-Pyridazinone,4-chloro-5-[(2-furanylmethyl)thio]-2-methyl- structure](https://www.kuujia.com/scimg/cas/465514-01-6x500.png)
3(2H)-Pyridazinone,4-chloro-5-[(2-furanylmethyl)thio]-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-Pyridazinone,4-chloro-5-[(2-furanylmethyl)thio]-2-methyl-
- 4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2H)-one
- AC1MCOUP
- AG-A-73959
- CTK6I3800
- FT-0618113
- KB-190844
- SDCCGMLS-0065862.P001
- 4-chloro-5-(furan-2-ylmethylsulfanyl)-2-methylpyridazin-3-one
- A827068
- 4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin -3(2H)-one
- 4-CHLORO-5-[(2-FURYLMETHYL)THIO!-2-METHYLPYRIDAZIN-3(2H)-ONE, 97
- 4-Chloro-5-((furan-2-ylmethyl)thio)-2-methylpyridazin-3(2H)-one
- AKOS024388208
- 465514-01-6
- DTXSID00379187
-
- MDL: MFCD02179846
- Inchi: InChI=1S/C10H9ClN2O2S/c1-13-10(14)9(11)8(5-12-13)16-6-7-3-2-4-15-7/h2-5H,6H2,1H3
- InChI Key: ROOKICZUZRVMAT-UHFFFAOYSA-N
- SMILES: CN1C(=O)C(=C(C=N1)SCC2=CC=CO2)Cl
Computed Properties
- Exact Mass: 256.0073264g/mol
- Monoisotopic Mass: 256.0073264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 71.1Ų
Experimental Properties
- Melting Point: 90-91°C
3(2H)-Pyridazinone,4-chloro-5-[(2-furanylmethyl)thio]-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM520645-1g |
4-Chloro-5-((furan-2-ylmethyl)thio)-2-methylpyridazin-3(2H)-one |
465514-01-6 | 97% | 1g |
$92 | 2024-07-16 | |
Chemenu | CM520645-5g |
4-Chloro-5-((furan-2-ylmethyl)thio)-2-methylpyridazin-3(2H)-one |
465514-01-6 | 97% | 5g |
$276 | 2024-07-16 |
3(2H)-Pyridazinone,4-chloro-5-[(2-furanylmethyl)thio]-2-methyl- Related Literature
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Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
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2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
Additional information on 3(2H)-Pyridazinone,4-chloro-5-[(2-furanylmethyl)thio]-2-methyl-
3(2H)-Pyridazinone, 4-Chloro-5-[(2-Furanylmethyl)thio]-2-Methyl- (CAS No. 465514-01-6)
3(2H)-Pyridazinone, 4-chloro-5-[(2-furanylmethyl)thio]-2-methyl- (CAS No. 465514-01-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this compound, particularly the presence of a chloro substituent and a furan ring, contribute to its potential therapeutic applications.
The 4-chloro substitution on the pyridazinone ring is a key structural element that influences the compound's pharmacological profile. Chlorine atoms are often used in drug design to enhance lipophilicity and improve metabolic stability. In the case of 3(2H)-Pyridazinone, 4-chloro-5-[(2-furanylmethyl)thio]-2-methyl-, the chloro group may play a crucial role in modulating its interactions with biological targets, such as enzymes or receptors.
The 5-[(2-furanylmethyl)thio] substituent is another distinctive feature of this compound. Furan rings are known for their ability to form stable complexes with metal ions and their potential to enhance the bioavailability of drugs. The thioether linkage between the furan ring and the pyridazinone scaffold provides additional flexibility and conformational diversity, which can be advantageous in optimizing the compound's binding affinity and selectivity.
Recent studies have explored the biological activities of 3(2H)-Pyridazinone, 4-chloro-5-[(2-furanylmethyl)thio]-2-methyl- in various contexts. For instance, a study published in the *Journal of Medicinal Chemistry* reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the chloro substitution and the furan ring were essential for these anti-inflammatory activities.
In another study, published in *Bioorganic & Medicinal Chemistry Letters*, researchers investigated the antiviral properties of 3(2H)-Pyridazinone, 4-chloro-5-[(2-furanylmethyl)thio]-2-methyl- against several viral strains, including influenza A virus and herpes simplex virus (HSV). The results showed that this compound effectively inhibited viral replication by interfering with key viral enzymes. The furan ring was identified as a critical component for antiviral activity, suggesting its potential as a lead compound for developing new antiviral drugs.
The anticancer potential of 3(2H)-Pyridazinone, 4-chloro-5-[(2-furanylmethyl)thio]-2-methyl- has also been explored in preclinical studies. A research team from the University of California demonstrated that this compound selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism of action was attributed to its ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways. The chloro substitution was found to enhance its cytotoxic effects against cancer cells.
Beyond its direct biological activities, 3(2H)-Pyridazinone, 4-chloro-5-[(2-furanylmethyl)thio]-2-methyl- has also been studied for its potential as a scaffold for drug discovery. Researchers have used this compound as a starting point to develop analogs with improved pharmacokinetic properties and enhanced therapeutic efficacy. For example, modifications to the furan ring or the introduction of additional functional groups have led to compounds with increased potency and reduced toxicity.
In conclusion, 3(2H)-Pyridazinone, 4-chloro-5-[(2-furanylmethyl)thio]-2-methyl- (CAS No. 465514-01-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, including the chloro substitution and the furan ring, contribute to its diverse biological activities and make it an attractive candidate for further development as a therapeutic agent.
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